molecular formula C15H14ClN5O3 B2662649 2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034281-87-1

2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No.: B2662649
CAS No.: 2034281-87-1
M. Wt: 347.76
InChI Key: YVDHVAWTMXPRAO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a complex organic compound that features a triazolo-pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the oxidative functionalization of methyl-azaheteroarenes, which is facilitated by reagents such as iodine (I2) and dimethyl sulfoxide (DMSO) . Another approach involves the use of copper-catalyzed direct C-H arylation to construct the triazolo-pyrazine core .

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), dimethyl sulfoxide (DMSO), and various metal catalysts such as copper (Cu) for arylation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative functionalization can lead to the formation of quinoline-linked diheterocycles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is unique due to its specific combination of functional groups and its potential as a kinase inhibitor. Its triazolo-pyrazine core structure provides a versatile platform for further chemical modifications and optimization for therapeutic use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3/c1-23-15-14-20-19-12(21(14)7-6-17-15)8-18-13(22)9-24-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDHVAWTMXPRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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